

Application Note: Structural Elucidation of Tritriacontan-16-one using ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: *Tritriacontan-16-one*

Cat. No.: *B15293862*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tritriacontan-16-one ($\text{C}_{33}\text{H}_{66}\text{O}$) is a long-chain aliphatic ketone with a carbonyl group located at the 16th position of a 33-carbon chain. Due to its symmetrical nature, ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful analytical tool for its structural verification and purity assessment. This application note details the interpretation of the ^{13}C NMR spectrum of **Tritriacontan-16-one** and provides a standard protocol for data acquisition. The key to the interpretation lies in the distinct chemical shifts of the carbonyl carbon, the carbons alpha and beta to the carbonyl group, the long chain of methylene carbons, and the terminal methyl groups.

Principles of Interpretation

The chemical shift (δ) in ^{13}C NMR is highly dependent on the electronic environment of each carbon atom. In **Tritriacontan-16-one**, the electronegative oxygen atom of the carbonyl group significantly influences the chemical shifts of nearby carbons.

- **Carbonyl Carbon ($\text{C}=\text{O}$):** The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom. This results in a

characteristic signal in the far downfield region of the spectrum, typically between 205-220 ppm for aliphatic ketones.[1]

- **Alpha-Carbons (α -C):** The carbons directly attached to the carbonyl group (C-15 and C-17) are also deshielded, though to a lesser extent than the carbonyl carbon itself. They are expected to resonate at a significantly higher chemical shift than the other methylene carbons in the aliphatic chain.
- **Aliphatic Chain Carbons ($-\text{CH}_2-$):** The long chains of methylene carbons (C-2 to C-14 and C-18 to C-32) will have chemical shifts in the typical alkane region. Carbons closer to the carbonyl group will experience a slight deshielding effect, which diminishes with distance. Due to the similarity in their chemical environments, many of the central methylene carbons are expected to have overlapping signals, resulting in a dense cluster of peaks.
- **Terminal Methyl Carbons ($-\text{CH}_3$):** The terminal methyl carbons (C-1 and C-33) are the most shielded sp^3 hybridized carbons in the molecule and will therefore appear at the highest field (lowest ppm value), typically in the range of 10-15 ppm.[1]

Due to the symmetry of the molecule around the C-16 carbonyl group, carbons equidistant from the center are chemically equivalent (e.g., C-15 is equivalent to C-17, C-14 to C-18, and so on). This results in a spectrum with fewer unique signals than the total number of carbons. For **Tritriacontan-16-one**, we expect to see 17 unique carbon signals: one for the carbonyl carbon (C-16), one for each pair of equivalent carbons from C-1 to C-15 and their counterparts C-17 to C-33.

Data Presentation

Table 1: Predicted ^{13}C NMR Chemical Shifts for **Tritriacontan-16-one**

The following table summarizes the predicted chemical shifts for the unique carbon atoms in **Tritriacontan-16-one**. These values are estimated based on established principles of ^{13}C NMR spectroscopy for long-chain aliphatic ketones. The spectrum is predicted in CDCl_3 solvent.

Carbon Atom(s)	Type	Predicted Chemical Shift (δ , ppm)
C-16	Carbonyl (C=O)	~211.0
C-15, C-17	α -Methylene (-CH ₂ -)	~42.5
C-14, C-18	β -Methylene (-CH ₂ -)	~24.0
C-13, C-19	γ -Methylene (-CH ₂ -)	~29.7
C-4 to C-12, C-20 to C-30	Methylene Chain (-CH ₂ -)	~29.4 - 29.7
C-3, C-31	Methylene (-CH ₂ -)	~31.9
C-2, C-32	Methylene (-CH ₂ -)	~22.7
C-1, C-33	Methyl (-CH ₃)	~14.1

Experimental Protocols

Protocol 1: ¹³C NMR Sample Preparation and Data Acquisition

This protocol outlines the procedure for preparing a sample of **Tritriacontan-16-one** and acquiring a standard proton-decoupled ¹³C NMR spectrum.

1. Sample Preparation:

- Accurately weigh 10-20 mg of solid **Tritriacontan-16-one**.
- Transfer the solid into a clean, dry 5 mm NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar compounds and its carbon signal at ~77 ppm serves as a convenient reference.
- Cap the NMR tube and gently warm and vortex the sample until the solid is completely dissolved. Given the waxy nature of long-chain ketones, slight heating in a warm water bath may be necessary.
- Ensure the final solution is clear and free of any particulate matter.

2. Instrumentation:

- A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe is suitable for this analysis.

3. Data Acquisition:

- Experiment: Standard proton-decoupled 1D ^{13}C experiment (e.g., zgpg30 on Bruker systems).
- Solvent: CDCl_3 .
- Temperature: 298 K (25 °C).
- Spectral Width: 0 to 220 ppm.
- Pulse Angle: 30 degrees.
- Relaxation Delay (d1): 2 seconds. A longer delay may be required for quaternary carbons, but for this molecule, 2s is a reasonable starting point.
- Acquisition Time (aq): Approximately 1-2 seconds.
- Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of the ^{13}C isotope, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

- Apply an exponential window function with a line broadening factor of 1-2 Hz.
- Perform Fourier transformation of the Free Induction Decay (FID).
- Phase the resulting spectrum manually.
- Calibrate the chemical shift scale by setting the CDCl_3 solvent peak to 77.16 ppm.

- Integrate the peaks (note: in standard ^{13}C NMR, peak integrals are not directly proportional to the number of carbons but can give a qualitative idea of relative abundances).

Visualization

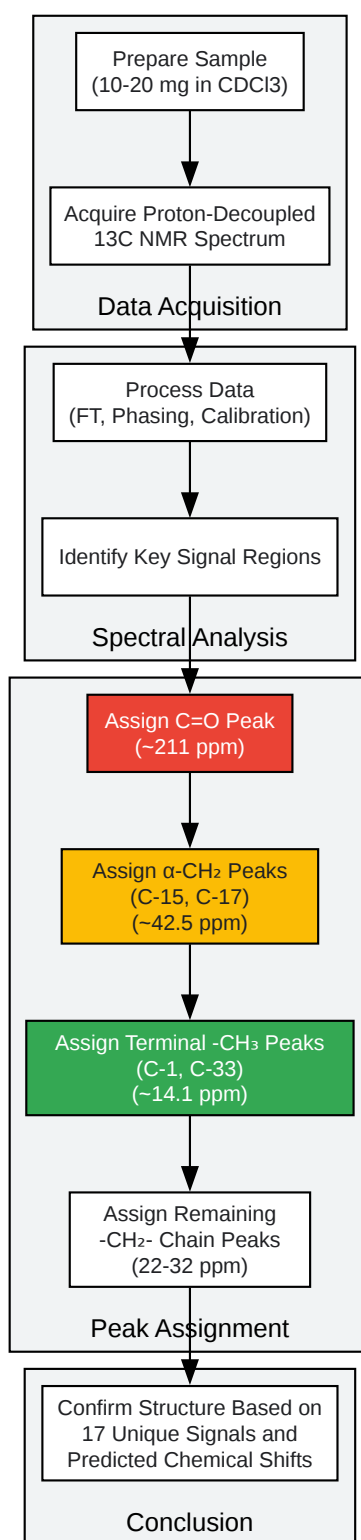


Figure 1. Workflow for Interpreting the ¹³C NMR Spectrum of Tritriacontan-16-one

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Caption: Workflow for spectral interpretation of **Tritriacontan-16-one**.

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References

- 1. youtube.com [youtube.com]
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